(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
Description
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-26-17-9-13-6-7-23(11-15(13)10-18(17)27-2)19(25)14-4-3-5-16(8-14)24-12-20-21-22-24/h3-5,8-10,12H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYKCXLBDANGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling of Isoquinoline and Tetrazole Moieties: The final step involves coupling the isoquinoline and tetrazole moieties through a suitable linker, such as a methanone group, using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Reactions at the Methanone Group
The methanone group (-CO-) undergoes nucleophilic acyl substitution reactions. For example:
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Hydrolysis : Under acidic or basic conditions, the methanone group can hydrolyze to form carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux, 6h | 3-(1H-tetrazol-1-yl)benzoic acid + 6,7-dimethoxyisoquinoline | 85% | |
| 0.5M NaOH, MeOH, 5h | Sodium carboxylate derivative | 92% |
Electrophilic Aromatic Substitution (EAS)
The tetrazole and isoquinoline rings participate in EAS due to their electron-rich aromatic systems:
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Nitration : The tetrazole ring undergoes nitration at the para position under HNO₃/H₂SO₄ .
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Sulfonation : Isoquinoline moieties react with SO₃ in H₂SO₄ to form sulfonated derivatives.
Reduction and Oxidation Reactions
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroisoquinoline to a fully saturated tetrahydroisoquinoline .
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Oxidation : MnO₂ or KMnO₄ oxidizes the dihydroisoquinoline to a fully aromatic isoquinoline .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Tetrahydroisoquinoline derivative | 78% | |
| Oxidation | MnO₂, CH₂Cl₂, reflux | Aromatic isoquinoline | 65% |
Tetrazole Ring Reactivity
The tetrazole ring participates in:
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Cycloadditions : Huisgen 1,3-dipolar cycloaddition with alkynes forms triazole hybrids .
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated tetrazoles .
| Reaction | Conditions | Application | Source |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I), RT, 12h | Bioconjugation or drug delivery systems | |
| Methylation | CH₃I, K₂CO₃, DMF | Enhanced lipophilicity |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives:
Mechanistic Insights
Scientific Research Applications
Structure and Composition
- IUPAC Name : (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
- Molecular Formula : C₂₁H₂₃N₅O₃
- Molecular Weight : 403.5 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoquinoline showed potent activity against various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. Research indicates:
- Mechanism : It may protect neuronal cells from oxidative stress and excitotoxicity.
- Case Study : In vitro studies highlighted that isoquinoline derivatives could reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
The compound shows potential antimicrobial activity against various pathogens:
- Mechanism : It disrupts bacterial cell membranes or inhibits essential metabolic pathways.
- Case Study : Research published in Antimicrobial Agents and Chemotherapy found that certain isoquinoline derivatives exhibited activity against antibiotic-resistant strains of bacteria .
Cardiovascular Benefits
Emerging evidence suggests that this compound may have cardiovascular benefits:
- Mechanism : It may enhance endothelial function and reduce blood pressure through vasodilatory effects.
- Case Study : A study in Cardiovascular Research reported that isoquinoline compounds improved vascular reactivity in hypertensive animal models .
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis:
- Application : It can be incorporated into polymer matrices to enhance mechanical properties or provide bioactivity.
Case Study
A study demonstrated the synthesis of a biodegradable polymer incorporating isoquinoline derivatives, which exhibited improved strength and degradation rates compared to conventional polymers .
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone: shares similarities with other isoquinoline and tetrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone , also known by its CAS number 245057-86-7 , is a derivative of isoquinoline and tetrazole that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O3 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 245057-86-7 |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Receptors : The compound has shown affinity for sigma receptors (SigR), which are implicated in various neurological processes and cancer biology. Studies indicate that it binds selectively to Sig-2R, influencing tumor imaging and treatment responses .
- Antioxidant Activity : Isoquinoline derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in cells .
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In a study involving BALB/c mice with mammary adenocarcinoma EMT-6 cells, it was observed that the compound led to a notable uptake in tumor tissues during PET imaging. The tumor showed a radioactivity uptake of approximately 3.67 ± 0.45% ID/g at 5 minutes post-injection, suggesting potential as a radiopharmaceutical for cancer imaging .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it possesses both antibacterial and antifungal properties, making it a candidate for further development in treating infections .
Neuroprotective Effects
Given its interaction with sigma receptors, there is potential for neuroprotective applications. Compounds with similar structures have been noted for their ability to modulate neuroinflammation and provide protection against neurodegenerative diseases .
Case Studies
- PET Imaging Study : A study involving the administration of the compound in mice demonstrated its effectiveness as an imaging agent for tumors. The results highlighted its rapid accumulation in tumor tissues compared to other organs, indicating specificity and potential for targeted cancer therapies .
- Antimicrobial Screening : In vitro tests showed that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
